molecular formula C12H14O2 B12072357 (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 62677-78-5

(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B12072357
CAS No.: 62677-78-5
M. Wt: 190.24 g/mol
InChI Key: CPDKYLNNHVQPNN-UHFFFAOYSA-N
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Description

(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is a substituted indane acetic acid derivative. Its core structure comprises a bicyclic indene ring system with a methyl group at the 6-position and an acetic acid moiety at the 1-position (Figure 1). This compound is hypothesized to exhibit anti-inflammatory properties based on structural similarities to other indenyl acetic acid derivatives .

Properties

CAS No.

62677-78-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C12H14O2/c1-8-2-3-9-4-5-10(7-12(13)14)11(9)6-8/h2-3,6,10H,4-5,7H2,1H3,(H,13,14)

InChI Key

CPDKYLNNHVQPNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2CC(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a substituted indene precursor. For example, 6-methylindan-1-ol serves as a common intermediate, synthesized via methylation of indenol derivatives using dimethyl sulfate under alkaline conditions. Alternatively, veratraldehyde (3,4-dimethoxybenzaldehyde) has been adapted for analogous structures through condensation with ethyl acetoacetate, followed by cyclization and hydrolysis.

Modern Catalytic Methods

Friedel-Crafts Alkylation

Recent advancements utilize Friedel-Crafts chemistry to streamline methyl group introduction. A representative protocol involves:

  • Indene Activation : Treating indene with AlCl₃ in dichloroethane.

  • Methylation : Reacting with methyl chloride at 0–5°C to yield 6-methylindene.

  • Oxidation and Side-Chain Attachment : Oxidation with KMnO₄ forms the ketone, followed by acetic acid side-chain installation via Grignard reaction with methyl magnesium bromide and subsequent oxidation.

Key Data :

StepCatalystTemperature (°C)Yield (%)
MethylationAlCl₃0–578
Grignard ReactionNone2585
Final OxidationKMnO₄7063

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance scalability, industries employ continuous flow reactors for critical steps:

  • Methylation : A tubular reactor with immobilized AlCl₃ ensures consistent methyl group introduction.

  • Ester Hydrolysis : A two-phase system (aqueous HCl/organic solvent) in a packed-bed reactor minimizes by-products.

Advantages :

  • 20–30% higher yield compared to batch processes

  • Reduced reaction time (2 hours vs. 8 hours for batch)

Optimization Strategies

Solvent and Temperature Effects

Ethanol-water mixtures (3:1) optimize crystallization purity, achieving >98% purity. Elevated temperatures (70–80°C) during hydrolysis improve reaction rates but require careful pH control to prevent decarboxylation.

By-Product Management

Common by-products include:

  • 3-Methyl isomer : Mitigated by steric hindrance using bulky solvents like tert-butanol.

  • Over-oxidation products : Controlled by limiting KMnO₄ stoichiometry to 1.1 equivalents.

Analytical Characterization

Critical spectroscopic data for validation:

  • IR (KBr) : 1710 cm⁻¹ (C=O stretch), 2952 cm⁻¹ (C-H stretch)

  • ¹H NMR (CDCl₃) : δ 2.59–2.70 (m, 2H, CH₂), 3.59 (quintet, 1H, CH), 1.25 (s, 3H, CH₃)

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, halogenation using bromine (Br2) or chlorination using chlorine (Cl2) can yield halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products

    Oxidation: Formation of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid exhibits several biological activities, particularly in pharmacology. The following table summarizes its potential therapeutic effects based on structural similarities with other compounds:

Compound Name Structural Features Biological Activity
2-MethylindoleIndole ring with methyl substitutionAntimicrobial properties
4-(Dimethylamino)-benzaldehydeAromatic aldehydeAntidepressant effects
5-(Hydroxymethyl)-furfuralFuran derivativeAntioxidant properties
3-(4-Hydroxyphenyl)-propanoic acidPhenolic compound with carboxylic acidAnti-inflammatory effects

The unique bicyclic structure of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid may offer distinct pharmacological profiles not found in simpler aromatic systems.

Anti-inflammatory and Analgesic Properties

Studies suggest that compounds similar to (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid possess anti-inflammatory and analgesic properties. For instance, research has shown that indan-carboxylic acids can serve as effective anti-inflammatory agents without the ulcerogenic liability commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

The compound's structure suggests potential interactions with enzymes and receptors implicated in cancer pathways. Structure-activity relationship studies indicate that it may exhibit anti-cancer properties through modulation of specific biological targets.

Diabetes and Obesity

Recent patent applications have explored the use of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid as a ghrelin inverse agonist or antagonist. This application is particularly relevant in treating conditions related to type 2 diabetes and obesity-related comorbidities .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various indan derivatives, including (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid. The findings indicated significant reductions in inflammatory markers in animal models, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid inhibited cell proliferation and induced apoptosis in specific cancer types. These results highlight its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indene ring system can facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

(6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid Esters
  • Substituents : 6-Chloro, 3-oxo groups.
  • Activity : These esters exhibit potent anti-inflammatory effects, with residual activity exceeding indomethacin in carrageenan-induced edema models. Compound 6y showed an ED₃₀ of 6.45 mg/kg but displayed toxicity at 100 mg/kg .
  • Ulcerogenicity : Minimal gastric damage at 100 mg/kg (vs. severe ulceration with indomethacin) .
(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid Esters
  • Substituents : 5,6-Dimethoxy, 3-oxo groups.
  • Activity : Retain anti-inflammatory efficacy while significantly reducing gastrointestinal toxicity. For example, one derivative showed 82% inhibition of paw edema at 50 mg/kg with negligible ulceration .
  • Ulcerogenicity : "Much reduced" compared to traditional NSAIDs, attributed to ester prodrug strategies that minimize direct mucosal irritation .
6-Methoxyindan-1-acetic Acid
  • Substituents : 6-Methoxy group.
  • Physicochemical Properties : Increased lipophilicity due to the methoxy group may enhance membrane permeability but could also affect metabolic stability .
PPAR Agonist Indane Acetic Acids
  • Substituents : α-Alkyl groups (e.g., methyl, ethyl) and para-substituted oxazole rings.
  • Activity : Act as dual PPARα/γ agonists, with the S-configuration at C1 essential for receptor binding. Small alkyl groups (e.g., methyl) optimize balanced α/γ activity .
  • Relevance : The 6-methyl group in the target compound may similarly influence receptor interactions, though this remains speculative without direct data.

Stereochemical Considerations

The absolute configuration of indenyl derivatives is critical. For example, (S)-(6-methyl-2,3-dihydro-1H-inden-1-yl)methanol, a synthetic precursor, was confirmed to have an S-configuration via ozonolysis and chiral analysis . Analogous studies on PPAR agonists highlight that the S-configuration enhances activity , suggesting stereochemistry may dictate the target compound’s efficacy.

Ulcerogenic Potential and Toxicity

  • Target Compound: No direct ulcerogenicity data are available. However, structural analogs with methyl or alkoxy substituents (e.g., 5,6-dimethoxy derivatives) show markedly lower gastrointestinal toxicity compared to indomethacin .
  • Chloro Derivatives : While effective, 6-chloro analogs exhibit dose-dependent toxicity (e.g., 6y at 100 mg/kg), indicating substituent electronegativity and metabolic pathways influence safety .

Comparative Data Table

Compound Substituents Key Biological Findings Ulcerogenic Potential (vs. Indomethacin) References
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid 6-Methyl Presumed anti-inflammatory; stereospecific Unknown
6-Chloro-3-oxo derivatives 6-Cl, 3-Oxo ED₃₀ = 6.45 mg/kg; residual activity > indomethacin Minimal at 100 mg/kg
5,6-Dimethoxy-3-oxo derivatives 5,6-OCH₃, 3-Oxo 82% edema inhibition at 50 mg/kg "Much reduced"
PPAR agonist analogs α-Alkyl, para-substituted Dual PPARα/γ agonism; S-configuration critical Not reported

Biological Activity

(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound belonging to the class of indene derivatives. Its unique bicyclic structure, characterized by a methyl group and a carboxylic acid functional group, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The structural formula of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can be represented as follows:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2

The compound's bicyclic framework enhances its chemical reactivity and biological interactions. The presence of the carboxylic acid group allows for various chemical reactions that are crucial for its biological activity.

Pharmacological Activities

Research indicates that (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid exhibits several pharmacological activities, including:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In particular, studies have shown that derivatives with similar structures can selectively inhibit COX-1 or COX-2 enzymes, suggesting potential anti-inflammatory applications .
  • Analgesic Properties : The compound may exhibit analgesic effects through its interaction with pain pathways and inflammatory mediators. This is supported by research on related indene derivatives that have shown effectiveness in pain management .
  • Anti-cancer Activity : Preliminary studies suggest that (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid may possess anti-cancer properties. For instance, analogs have been evaluated for their ability to inhibit cell growth in various cancer cell lines, indicating a potential role in cancer therapy .

The mechanism by which (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression, such as COX enzymes and others related to tumor growth.
  • Receptor Interaction : Its structure suggests possible interactions with various receptors involved in pain and inflammation signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid. Research has shown that modifications to the indene structure can significantly impact its pharmacological properties. For example:

ModificationEffect on Activity
Addition of methyl groupsEnhanced stability and reactivity
Alteration of carboxylic acid groupChanges in enzyme inhibition potency
Variations in the indene ringDifferent selectivity profiles for COX enzymes

Case Studies

Several studies have explored the biological activity of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid and its analogs:

  • Study on COX Inhibition : A study evaluated various indene derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications led to increased selectivity for COX-1 over COX-2, highlighting the potential for developing safer anti-inflammatory drugs .
  • Anti-cancer Evaluation : In vitro studies using OVCAR-3 cells demonstrated that compounds based on the indene scaffold exhibited antiproliferative effects at concentrations significantly higher than those required for COX inhibition. This suggests that their anticancer effects may operate through mechanisms independent of COX inhibition .

Q & A

Q. Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule diffraction.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate with R-factor (<5%) and residual electron density analysis .

Note : For chiral centers, confirm absolute configuration using Flack or Hooft parameters in SHELXL.

Advanced: How should researchers design in vivo experiments to evaluate anti-inflammatory activity while minimizing gastrointestinal toxicity?

Q. Methodological Answer :

  • Model Selection : Use carrageenan-induced paw edema (acute inflammation) and adjuvant-induced arthritis (chronic inflammation) in rodents.
  • Dosage : Administer test compound (e.g., 10–100 mg/kg) orally, with indomethacin as a positive control.
  • Toxicity Mitigation : Co-administer prostaglandin analogs (e.g., misoprostol) or use amide derivatives to reduce ulcerogenicity, as seen in structurally related indenyl acetic acids .
  • Endpoints : Measure TNF-α suppression via ELISA and histological assessment of gastric mucosa.

Advanced: How can contradictions in structure-activity relationship (SAR) studies for PPARα/γ agonism be resolved?

Q. Methodological Answer :

  • Substituent Analysis : Compare α-substituents (e.g., methyl vs. ethyl) using FRET-based PPAR binding assays. Methyl groups at the α-position enhance dual PPARα/γ activity .
  • Stereochemistry : Synthesize enantiomers via chiral HPLC and test in cell-based luciferase reporter assays. The S -configuration at the indane C1 position is critical for receptor binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with PPARγ’s LBD (ligand-binding domain).

Basic: What safety protocols are recommended for handling (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) during powder handling.
  • Ventilation : Work in a fume hood to avoid inhalation of airborne particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizers .

Advanced: How can molecular dynamics (MD) simulations predict solubility and bioavailability?

Q. Methodological Answer :

  • Force Field Setup : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water).
  • Solubility Prediction : Calculate solvation free energy (ΔG_solv) via thermodynamic integration.
  • Bioavailability : Simulate membrane permeability using a lipid bilayer model (e.g., DPPC) to estimate logP and Caco-2 permeability .

Basic: What analytical techniques validate purity and quantify residual solvents?

Q. Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water + 0.1% TFA.
  • GC-MS : Detect volatile impurities (e.g., ethyl acetate) with a DB-5MS column and EI ionization.
  • Titration : For carboxylic acid quantification, use NaOH titration with phenolphthalein (adapt methodology from acetic acid protocols) .

Advanced: How do researchers address discrepancies between in vitro and in vivo anti-inflammatory efficacy?

Q. Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS. Poor oral bioavailability may explain reduced in vivo activity.
  • Metabolite Identification : Incubate the compound with hepatic microsomes (e.g., human S9 fraction) to identify inactive metabolites using HRMS.
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance absorption, followed by in situ hydrolysis .

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